4-({3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-({3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, methyl, trifluoromethyl, and pyrazole
Preparation Methods
The synthesis of 4-({3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation of the pyrazole ring can be achieved using reagents such as thionyl chloride and methyl iodide.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.
Formation of the Propanoyl Group: The propanoyl group can be attached through an acylation reaction using propanoyl chloride.
Coupling with the Furylmethyl Group: The final step involves coupling the synthesized intermediate with a furylmethyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
4-({3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propanoyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
4-({3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Bromo-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group but differs in the presence of a bromo group instead of a chloro group.
4-Methyl-3-(trifluoromethyl)aniline: Similar in having the trifluoromethyl group, but with a methyl group instead of the complex pyrazole structure.
FACTOR XIA IN COMPLEX WITH THE INHIBITOR methyl (4-{4-chloro-2-[(1S)-1-({3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]propanoyl}amino)-2-phenylethyl]-1H-imidazol-5-yl}phenyl)carbamate: This compound has a similar structural motif but includes a tetrazole group and is used as an inhibitor in biological studies.
Properties
IUPAC Name |
4-[3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N6O3/c1-3-28-10-13(16(26-28)18(31)24-9-12-5-4-8-32-12)25-14(30)6-7-29-11(2)15(20)17(27-29)19(21,22)23/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,24,31)(H,25,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMXKZAJYQVFNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)CCN3C(=C(C(=N3)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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